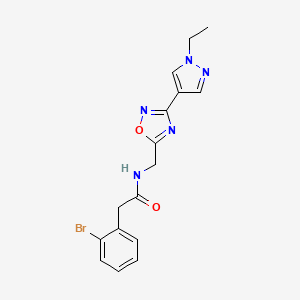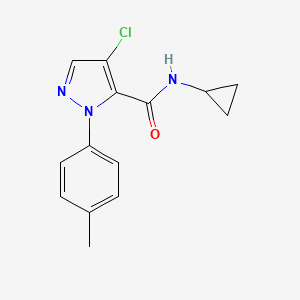![molecular formula C20H31N5O2 B2588081 1,6,7-trimethyl-3,8-dipentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 899988-67-1](/img/structure/B2588081.png)
1,6,7-trimethyl-3,8-dipentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6,7-trimethyl-3,8-dipentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound belonging to the class of imidazo[2,1-f]purines These compounds are known for their diverse biological activities and potential applications in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,6,7-trimethyl-3,8-dipentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. Common synthetic routes include:
Condensation Reactions: These reactions involve the combination of smaller molecules to form the imidazo[2,1-f]purine core.
Intramolecular Cyclizations: This step is crucial for forming the heterocyclic structure.
Functional Group Modifications: Introduction of methyl and pentyl groups through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis.
Continuous Flow Chemistry: For more efficient and scalable production, continuous flow methods can be employed, allowing for better control over reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions
1,6,7-trimethyl-3,8-dipentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of functional groups, commonly using halogenation or nitration reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
1,6,7-trimethyl-3,8-dipentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,6,7-trimethyl-3,8-dipentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Signal Transduction Pathways: Affecting intracellular signaling pathways, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyrimidines: Similar heterocyclic structure with different substituents.
1,2,4-Triazoles: Another class of heterocycles with distinct biological activities.
Purine Derivatives: Compounds with a purine core but different functional groups.
Uniqueness
1,6,7-trimethyl-3,8-dipentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methyl and pentyl groups differentiates it from other similar compounds, potentially leading to unique applications and effects.
Propiedades
IUPAC Name |
4,7,8-trimethyl-2,6-dipentylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N5O2/c1-6-8-10-12-23-14(3)15(4)25-16-17(21-19(23)25)22(5)20(27)24(18(16)26)13-11-9-7-2/h6-13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEVOMRUDDODLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CCCCC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2587998.png)
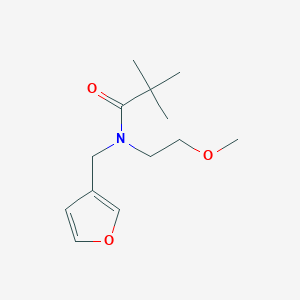
![5-[(4-Acetylphenoxy)methyl]-2-furoic acid](/img/structure/B2588002.png)
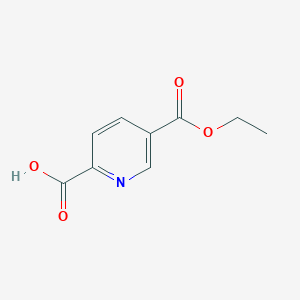
![N-methyl-1-[(E)-2-phenylethenyl]sulfonyl-N-(1-phenylethyl)piperidine-4-carboxamide](/img/structure/B2588005.png)
![7-[(4,4-Difluorocyclohexyl)oxy]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2588007.png)

![N-(2,5-dimethylphenyl)-2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2588010.png)
![ethyl 2-{2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}acetate](/img/structure/B2588011.png)
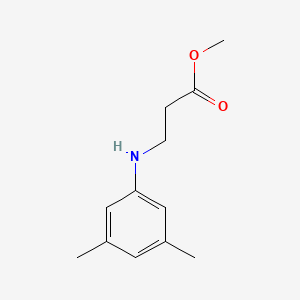
![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-1-(2-ethylpiperidin-1-yl)ethanone](/img/structure/B2588013.png)
![N-(1-Cyanocyclohexyl)-2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B2588017.png)
